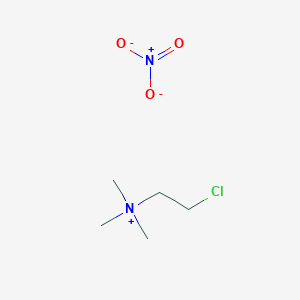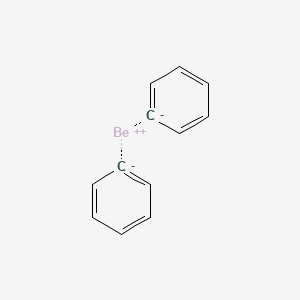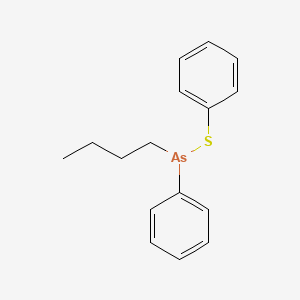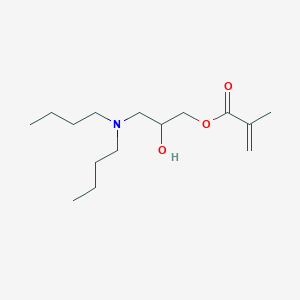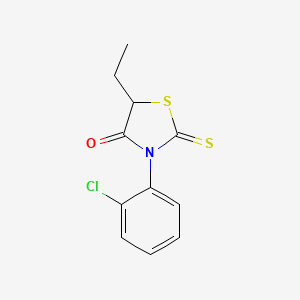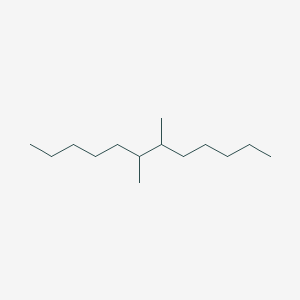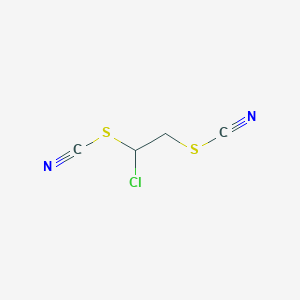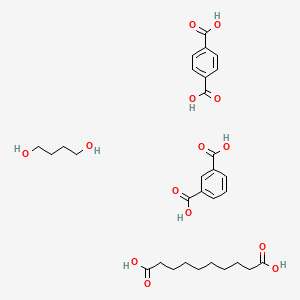
Benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; decanedioic acid; terephthalic acid is a complex compound that involves multiple carboxylic acids and a diol. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyesters and polyamides. The combination of these components results in a polymer with unique properties suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions between the carboxylic acids and the diol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The carboxylic acids and the diol are mixed in specific ratios and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the formation of the polymer. The polymer is then purified and processed into various forms for industrial use.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Esterification: The primary reaction involved in the synthesis of the polymer.
Hydrolysis: The polymer can be hydrolyzed back into its monomeric components under acidic or basic conditions.
Oxidation and Reduction: The carboxylic acid groups can undergo oxidation and reduction reactions, although these are less common in the context of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Toluene, xylene.
Conditions: Reflux, distillation.
Major Products
The major product of the esterification reaction is the polymer formed from benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid. This polymer exhibits unique mechanical and thermal properties, making it suitable for various applications.
科学的研究の応用
This compound has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of high-performance polyesters and polyamides.
Material Science: The polymer exhibits excellent mechanical properties, making it suitable for use in the production of fibers, films, and coatings.
Biomedical Applications: The biocompatibility of the polymer makes it suitable for use in medical devices and drug delivery systems.
Industrial Applications: Used in the production of adhesives, plasticizers, and other industrial materials.
作用機序
The mechanism of action of this compound involves the formation of ester linkages between the carboxylic acid groups and the hydroxyl groups of the diol. This results in the formation of a polymer with repeating ester units. The molecular targets and pathways involved in the synthesis of this polymer include the activation of the carboxylic acid groups and the nucleophilic attack of the hydroxyl groups.
類似化合物との比較
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in the production of polyamides.
Succinic Acid: A dicarboxylic acid with similar reactivity but different chain length.
Phthalic Acid: An isomer of benzene-1,3-dicarboxylic acid with different properties.
Uniqueness
The uniqueness of this compound lies in the combination of benzene-1,3-dicarboxylic acid, butane-1,4-diol, decanedioic acid, and terephthalic acid, resulting in a polymer with unique mechanical and thermal properties. This makes it suitable for a wide range of applications in various fields.
特性
CAS番号 |
25214-81-7 |
|---|---|
分子式 |
C30H40O14 |
分子量 |
624.6 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;decanedioic acid;terephthalic acid |
InChI |
InChI=1S/C10H18O4.2C8H6O4.C4H10O2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-8H2,(H,11,12)(H,13,14);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChIキー |
NGEXPMYDTNGFPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCCC(=O)O)CCCC(=O)O.C(CCO)CO |
関連するCAS |
25214-81-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



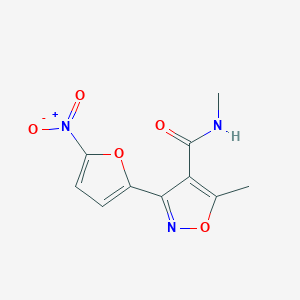
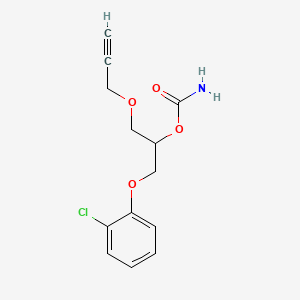
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)

